molecular formula C13H18Si B8538329 (3,5-Dimethyl-phenylethynyl)-trimethyl-silane

(3,5-Dimethyl-phenylethynyl)-trimethyl-silane

Cat. No. B8538329
M. Wt: 202.37 g/mol
InChI Key: MHHOGQKCMHVKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethyl-phenylethynyl)-trimethyl-silane is a useful research compound. Its molecular formula is C13H18Si and its molecular weight is 202.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,5-Dimethyl-phenylethynyl)-trimethyl-silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dimethyl-phenylethynyl)-trimethyl-silane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3,5-Dimethyl-phenylethynyl)-trimethyl-silane

Molecular Formula

C13H18Si

Molecular Weight

202.37 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C13H18Si/c1-11-8-12(2)10-13(9-11)6-7-14(3,4)5/h8-10H,1-5H3

InChI Key

MHHOGQKCMHVKAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C#C[Si](C)(C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-m-xylene (19.4 g, 105 mmol) and diisopropylamine (100 mL) was degassed with argon and kept under an argon atmosphere. CuI (2.07 g, 10.7 mmol), PPh3 (4.06 g, 15.3 mmol) and Pd(PPh3)2Cl2 (2.09 g, 2.92 mmol) were added followed by addition of trimethylsilylacetylene (12.3 g, 18 mL, 125 mmol). The reaction was heated to 75° C. for 2 h giving a dark brown viscous mixture. Additional trimethylsilylacetylene (6.15 g, 9 mL, 63 mmol), PPh3 (2.04 g, 7.78 mmol), CuI (1.05 g, 5.51 mmol) and Pd(PPh3)2Cl2 (1.62 g, 2.31 mmol) were added and then the reaction was heated to 80° C. for 4 h. After cooling the reaction to room temperature, hexanes (300 mL) was added and the solution was filtered through celite. The hexane layer was washed with 1N HCl (600 mL), brine (300 mL), dried (Na2SO4), and concentrated to give crude 1-trimethylsilyl-2-(3,5-dimethylphenyl)-acetylene which was used for the next step.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.04 g
Type
reactant
Reaction Step Three
Name
Quantity
1.05 g
Type
catalyst
Reaction Step Three
Quantity
1.62 g
Type
catalyst
Reaction Step Three
[Compound]
Name
hexanes
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
4.06 g
Type
reactant
Reaction Step Five
Name
Quantity
2.07 g
Type
catalyst
Reaction Step Five
Quantity
2.09 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

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